Home > Products > Screening Compounds P35401 > H-Leu-Ser-Lys-Leu-OH
H-Leu-Ser-Lys-Leu-OH - 162559-45-7

H-Leu-Ser-Lys-Leu-OH

Catalog Number: EVT-1638559
CAS Number: 162559-45-7
Molecular Formula: C21H41N5O6
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Leu-Ser-Lys-Leu-OH, also known as L-Leucyl-L-seryl-L-lysyl-L-leucine, is a tetrapeptide composed of the amino acids leucine, serine, lysine, and leucine. This compound is significant in biological research due to its role in inhibiting the activation of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in cell growth and differentiation. The peptide's structure allows it to interact with various biological pathways, making it a subject of interest in both biochemical and pharmaceutical studies.

Source and Classification

H-Leu-Ser-Lys-Leu-OH is classified as a tetrapeptide, which is a type of peptide consisting of four amino acids linked by peptide bonds. It is categorized under bioactive peptides due to its potential therapeutic applications, particularly in the context of fibrosis and liver damage prevention. The compound can be sourced from synthetic processes rather than natural extraction, which aligns with contemporary peptide synthesis techniques used in laboratories.

Synthesis Analysis

Methods

The synthesis of H-Leu-Ser-Lys-Leu-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of C-terminal Amino Acid: The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin.
  2. Sequential Coupling: Subsequent amino acids (serine, lysine, and another leucine) are added one at a time through coupling reactions.
  3. Deprotection Steps: After each coupling, protective groups on the amino acids are removed to allow for the next coupling step.

Technical Details

Common reagents used in SPPS include:

  • Dicyclohexylcarbodiimide (DCC) for coupling reactions.
  • N,N-Dimethylformamide (DMF) as a solvent.
  • Trifluoroacetic acid (TFA) for deprotection.
Molecular Structure Analysis

Structure

The molecular formula for H-Leu-Ser-Lys-Leu-OH can be represented as C14H26N4O4C_{14}H_{26}N_4O_4. The structure consists of:

  • Leucine residues providing hydrophobic characteristics.
  • Serine contributing hydroxyl functionality.
  • Lysine introducing a positively charged amine group.

Data

The molecular weight of H-Leu-Ser-Lys-Leu-OH is approximately 302.38 g/mol. The specific arrangement of these amino acids contributes to the peptide's biological activity, particularly its ability to inhibit TGF-β1 activation.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ser-Lys-Leu-OH can participate in various chemical reactions:

  • Oxidation: The serine residue may undergo oxidation to form a hydroxyl group.
  • Reduction: Peptide bonds can be reduced to amine groups.
  • Substitution Reactions: The lysine residue can react with electrophiles.

Technical Details

Common reagents for these reactions include:

  • Hydrogen peroxide (H₂O₂) for oxidation.
  • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
  • Electrophiles such as alkyl halides in substitution reactions.
Mechanism of Action

The mechanism by which H-Leu-Ser-Lys-Leu-OH exerts its biological effects primarily involves the inhibition of TGF-β1 signaling pathways. By binding to specific receptors or interfering with downstream signaling cascades, this peptide can modulate cellular responses related to growth and differentiation.

Data

Research indicates that H-Leu-Ser-Lys-Leu-OH can effectively reduce fibrosis-related processes by blocking TGF-β1 activation, which is crucial for therapeutic strategies aimed at preventing tissue scarring and organ damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of peptides, including susceptibility to hydrolysis and enzymatic degradation.

Relevant analyses often involve techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity post-synthesis .

Applications

H-Leu-Ser-Lys-Leu-OH has several notable applications in scientific research:

  • Biochemistry: Used as a model compound for studying peptide synthesis methodologies.
  • Pharmacology: Investigated for its potential therapeutic roles in treating conditions related to fibrosis by inhibiting TGF-β1 signaling.
  • Analytical Chemistry: Serves as a standard reference compound in high-performance liquid chromatography assays.
Biological Significance and Contextual Frameworks

Role in TGF-β1 Signaling Pathway Modulation

H-Leu-Ser-Lys-Leu-OH (LSKL) is a tetrapeptide that functions as a targeted inhibitor of transforming growth factor-beta 1 (TGF-β1), a pleiotropic cytokine involved in fibrosis, immune regulation, and cancer progression. This peptide binds directly to the latency-associated peptide (LAP) at the amino terminus of the TGF-β1 precursor, preventing proteolytic activation of mature TGF-β1 [2] [4]. By sequestering TGF-β1 within its latent complex, LSKL disrupts downstream SMAD-dependent signaling cascades, which are critical for fibrogenic responses and epithelial-mesenchymal transition [4] [7].

Experimental studies demonstrate that LSKL significantly reduces hepatic damage in dimethylnitrosamine (DMN)-treated rats. When administered intraperitoneally (100 μg/0.5 mL daily for 4 weeks), LSKL attenuated liver atrophy, collagen deposition, and histological markers of fibrosis. This protection correlates with suppressed TGF-β1-mediated transcriptional activity and reduced expression of extracellular matrix (ECM) components like collagen I and III [2] [3].

Table 1: Key Characteristics of H-Leu-Ser-Lys-Leu-OH

PropertyValue
Molecular FormulaC₂₁H₄₁N₅O₆
Molecular Weight459.58 g/mol
CAS Number162559-45-7
Sequence (IUPAC Notation)H-Leu-Ser-Lys-Leu-OH
Biological TargetTGF-β1 latency complex

Latency-Associated Peptide (LAP) Dynamics and Functional Implications

TGF-β1 is synthesized as a precursor molecule (pro-TGF-β1) that dimerizes to form the small latent complex (SLC), consisting of mature TGF-β1 non-covalently bound to its prodomain, LAP. This complex further associates with latent TGF-β binding proteins (LTBPs) to generate the large latent complex (LLC), which anchors to the extracellular matrix (ECM) [5] [7]. Activation requires liberation of mature TGF-β1 from LAP through mechanical, enzymatic, or acidic stimuli. Key activators include:

  • Integrins (αVβ6, αVβ8) via force-dependent conformational changes
  • Proteases (MMP-2, MMP-9, plasmin) cleaving LAP
  • Thrombospondin-1 (TSP-1) binding LAP’s RGD motif [5] [7].

LSKL mimics the conserved C-terminal motif of LAP (Leu-Ser-Lys-Leu), competing with endogenous LAP for activators like TSP-1. This competition sterically hinders the release of mature TGF-β1, maintaining the cytokine in its inactive state. Consequently, LSKL impedes TGF-β1-driven fibrotic cascades in hepatic and renal tissues by stabilizing the LLC [2] [4].

Structural Determinants for Interaction with KRFK Motifs

The inhibitory efficacy of LSKL relies on its precise sequence and stereochemistry, particularly its C-terminal leucine residue and lysine positioning. Structural analyses reveal that LSKL binds the KRFK (Lys-Arg-Phe-Lys) peptide—a motif implicated in TGF-β1 activation—through complementary electrostatic and hydrophobic interactions [4]. Key features include:

  • C-terminal Leu: Anchors the peptide in hydrophobic pockets of KRFK-binding domains.
  • Lys³: Forms salt bridges with acidic residues in KRFK, enhancing affinity.
  • N-terminal Leu: Stabilizes the N-terminus via hydrophobic packing.

Mutagenesis studies confirm that truncating the C-terminal Leu or substituting Lys³ with glutamic acid abolishes KRFK binding and TGF-β1 inhibition [4] [6]. The LSKL-KRFK interaction sterically occludes TSP-1 and integrin access to LAP, preventing TGF-β1 activation.

Table 2: Functional Effects of LSKL in Experimental Models

Model SystemTreatmentKey Outcomes
In Vitro ActivationCo-incubation with TSP-1/KRFK↓ TGF-β1 activation by 60–80%
DMN-Induced Rat Liver Fibrosis100 μg/0.5 mL i.p. (4 weeks)↓ Hepatic collagen deposition; ↓ Serum ALT/AST markers
TGF-β1 Signaling Assay10–100 μM in cell culture↓ SMAD2/3 phosphorylation; ↓ Fibronectin expression

Properties

CAS Number

162559-45-7

Product Name

H-Leu-Ser-Lys-Leu-OH

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C21H41N5O6

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1

InChI Key

KEJKLBKXNJSXOW-QAETUUGQSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.